

What is the chemical structure of Cyanine3.5 NHS ester?

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Compound of Interest

Compound Name: Cyanine3.5 NHS ester

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An In-depth Technical Guide to Cyanine3.5 NHS Ester

For researchers, scientists, and drug development professionals, Cyanine3.5 (Cy3.5) NHS ester is a valuable tool for fluorescently labeling biomolecules. This guide provides a comprehensive overview of its chemical structure, properties, and a detailed protocol for its use in labeling applications. Cy3.5 NHS ester is a reactive dye that covalently attaches to primary amino groups (-NH₂) present in proteins, peptides, and modified oligonucleotides, making it a staple in fluorescence imaging and bioanalysis.^{[1][2][3][4]}

Chemical Structure and Properties

Cyanine3.5 NHS ester is a member of the cyanine dye family, characterized by two nitrogen-containing heterocyclic rings joined by a polymethine bridge. The N-hydroxysuccinimidyl (NHS) ester group is a reactive moiety that enables the conjugation of the dye to primary amines under mild basic conditions.

The key spectral and physical properties of **Cyanine3.5 NHS ester** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₄₂ H ₄₄ N ₃ BF ₄ O ₄	[1]
Molecular Weight	741.62 g/mol	[1][4]
CAS Number	2231670-85-0	[1][4]
Max Absorption (λ _{abs})	~581 - 591 nm	[1][5]
Max Emission (λ _{em})	~596 - 604 nm	[1][5]
Molar Extinction Coefficient	116,000 M ⁻¹ cm ⁻¹	[1]
Fluorescence Quantum Yield	0.35	[1]
Purity	≥95% (HPLC-MS, ¹ H NMR)	[1]
Solubility	Soluble in DMF, DMSO; Insoluble in water	[1][4]
Appearance	Dark purple solid	[1]

Visualizing the Chemical Structure

The following diagram illustrates the core chemical structure of **Cyanine3.5 NHS ester**, highlighting the cyanine core responsible for its fluorescent properties and the reactive NHS ester group for conjugation.

Figure 1. Generalized structure of Cyanine3.5 NHS Ester.



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Figure 1. Generalized structure of **Cyanine3.5 NHS Ester**.

Experimental Protocol: Labeling of Proteins

This section provides a detailed methodology for the covalent labeling of proteins with **Cyanine3.5 NHS ester**. The protocol is a general guideline and may require optimization for specific proteins and applications.

1. Reagent Preparation

- Protein Solution:
 - Dissolve the protein in an amine-free buffer at a pH of 8.3-8.5. A 0.1 M sodium bicarbonate buffer is commonly used.[\[6\]](#)
 - Ensure the protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[\[7\]](#)
 - Buffers containing primary amines such as Tris or glycine must be avoided as they will compete with the protein for reaction with the NHS ester.[\[7\]](#)
- Dye Stock Solution:
 - Briefly centrifuge the vial of **Cyanine3.5 NHS ester** to collect the powder at the bottom.
 - Dissolve the dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.[\[7\]](#)[\[8\]](#) This solution should be prepared fresh and protected from light.

2. Calculation of Reagents

- To achieve optimal labeling, a molar excess of the dye is required. A dye-to-protein molar ratio of 8:1 to 10:1 is a good starting point for mono-labeling.[\[6\]](#)[\[9\]](#)
- Use the following formula to calculate the required mass of the NHS ester:

$$\text{Mass_dye (mg)} = [\text{Molar_Ratio} * \text{Mass_protein (mg)} * \text{MW_dye (Da)}] / \text{MW_protein (Da)}$$

- Molar_Ratio: Desired moles of dye per mole of protein.
- Mass_protein: Mass of the protein to be labeled.

- MW_dye: Molecular weight of **Cyanine3.5 NHS ester** (741.62 Da).
- MW_protein: Molecular weight of the target protein.

3. Conjugation Reaction

- Add the calculated volume of the **Cyanine3.5 NHS ester** stock solution to the protein solution while gently vortexing.
- Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at 4°C, protected from light.[\[6\]](#)

4. Purification of the Conjugate

- After incubation, it is crucial to remove any unreacted dye and byproducts.
- Gel Filtration Chromatography: This is the most common method for purifying protein conjugates. Use a resin with an appropriate size exclusion limit (e.g., Sephadex G-25) and equilibrate the column with a suitable buffer like PBS (pH 7.2-7.4).[\[7\]](#)
- Load the reaction mixture onto the column and collect the fractions. The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.
- Combine the fractions containing the purified conjugate.

5. Characterization

- The degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined spectrophotometrically.
- Measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~591 nm).

Experimental Workflow Diagram

The following diagram outlines the key steps in the protein labeling workflow.

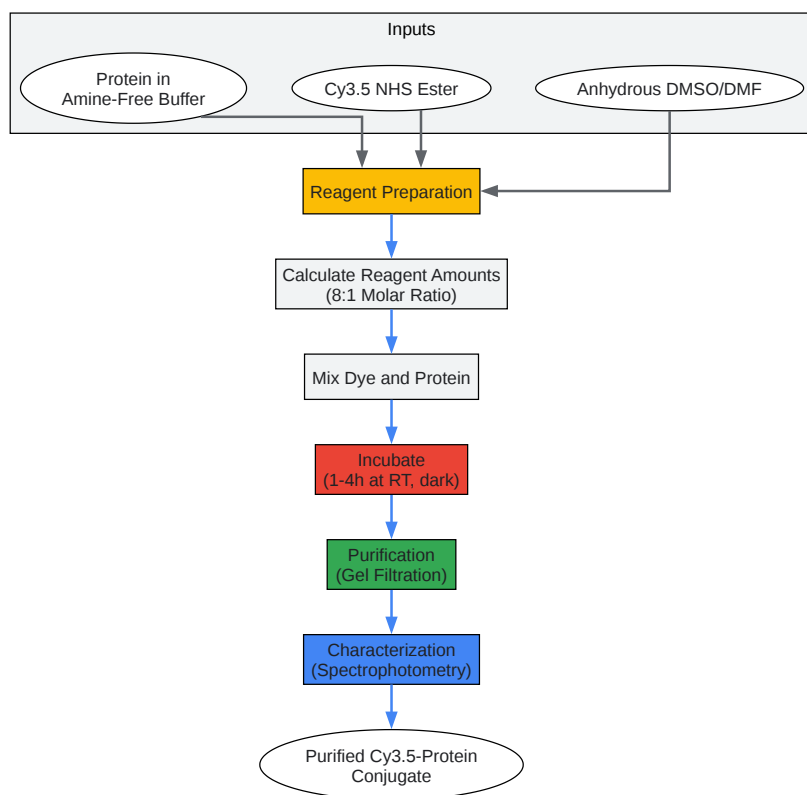


Figure 2. Workflow for protein labeling with Cy3.5 NHS ester.

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Figure 2. Workflow for protein labeling with Cy3.5 NHS ester.

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